molecular formula C4H5ClN4O B1450732 2,6-Diamino-5-chloropyrimidin-4-ol CAS No. 71552-22-2

2,6-Diamino-5-chloropyrimidin-4-ol

Cat. No. B1450732
CAS RN: 71552-22-2
M. Wt: 160.56 g/mol
InChI Key: SUZZQYKVSMFOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Diamino-5-chloropyrimidin-4-ol” is a chemical compound with the molecular formula C4H5ClN4O . It has a molecular weight of 160.56 and is solid in its physical form . The compound is known for its purity, which is approximately 97% .


Synthesis Analysis

The synthesis of “2,6-Diamino-5-chloropyrimidin-4-ol” involves the N-oxidation of 2,4-diamino-6-chloropyrimidine . This process uses nano-CoCr2O4 catalysts and H2O2 in ethanol solution at 50°C . The intermediate 2,6-diamino-4-chloropyrimidine N-oxide is obtained, which is then used to produce a series of 4-substituted diaminopyrimidine oxides .


Molecular Structure Analysis

The molecular structure of “2,6-Diamino-5-chloropyrimidin-4-ol” can be represented by the InChI code: 1S/C4H5ClN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10) .


Physical And Chemical Properties Analysis

“2,6-Diamino-5-chloropyrimidin-4-ol” is a solid compound . It has a melting point of 316 - 318 . The compound has a molecular weight of 160.56 and a molecular formula of C4H5ClN4O .

Scientific Research Applications

Antitumor Applications

The synthesis and evaluation of pyrimidine derivatives, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have shown significant antitumor activity, particularly as inhibitors of mammalian dihydrofolate reductase. These compounds are investigated for their potential to inhibit tumor growth in various cancer models, including the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Anti-HIV Activity

Derivatives like (±)-cis-[4-[(2,5-Diamino-6-chloropyrimidinyl)amino]-2- cyclopentenyl]carbinol have been synthesized from 2-amino-4,6-dichloropyrimidine and showed potent and selective anti-HIV activity. This highlights their potential as antiretroviral agents, particularly for the treatment of HIV infections (Vince & Hua, 1990).

Supramolecular Interactions

The supramolecular interactions of 2,6-diamino-4-chloropyrimidin-1-ium derivatives with various anions have been studied, revealing insights into hydrogen bonding, halogen bonding, and π–π interactions. These studies are crucial for understanding the crystal structures and potential pharmaceutical applications of these compounds (Darious et al., 2018).

Synthesis and Chemical Properties

Research has also focused on the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, showcasing the versatility of pyrimidine derivatives in chemical synthesis and the development of novel compounds with potential biological activities (Zinchenko et al., 2017).

Safety And Hazards

The safety information for “2,6-Diamino-5-chloropyrimidin-4-ol” includes several hazard statements: H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

2,4-diamino-5-chloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZZQYKVSMFOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323207
Record name 2,6-diamino-5-chloropyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diamino-5-chloropyrimidin-4-ol

CAS RN

71552-22-2
Record name 71552-22-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-diamino-5-chloropyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diamino-5-chloropyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diamino-5-chloropyrimidin-4-ol
Reactant of Route 2
2,6-Diamino-5-chloropyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
2,6-Diamino-5-chloropyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
2,6-Diamino-5-chloropyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
2,6-Diamino-5-chloropyrimidin-4-ol
Reactant of Route 6
2,6-Diamino-5-chloropyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.